molecular formula C14H21N3O3 B2796455 4-[(1,3-Oxazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine CAS No. 2415572-23-3

4-[(1,3-Oxazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B2796455
CAS No.: 2415572-23-3
M. Wt: 279.34
InChI Key: GTAGBPKQLVUVPJ-UHFFFAOYSA-N
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Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Oxazole derivatives have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .


Synthesis Analysis

The synthesis of oxazole derivatives often involves the use of oxazole as an intermediate . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .


Molecular Structure Analysis

Oxazoles have a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

The chemical reactions involving oxazole derivatives are largely dependent on the substitution pattern in the oxazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can vary widely depending on their structure. Oxazole itself is a stable liquid at room temperature with a boiling point of 69 °C .

Mechanism of Action

The mechanism of action of oxazole derivatives can vary widely depending on their structure and the target they interact with. For example, some oxazole derivatives have shown antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Future Directions

The future directions in the research of oxazole derivatives could involve the synthesis of new derivatives with improved biological activities and lower toxicity. This could potentially lead to the development of new drugs for various diseases .

Properties

IUPAC Name

[4-(1,3-oxazol-4-ylmethyl)morpholin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c18-14(17-4-2-1-3-5-17)13-9-16(6-7-20-13)8-12-10-19-11-15-12/h10-11,13H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAGBPKQLVUVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)CC3=COC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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